4-azido-2-chloro-1-(trifluoromethoxy)benzene
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Overview
Description
4-azido-2-chloro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-chloro-1-(trifluoromethoxy)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-nitro-1-(trifluoromethoxy)benzene, is treated with sodium azide under appropriate conditions to replace the nitro group with an azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
4-azido-2-chloro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 4-amino-2-chloro-1-(trifluoromethoxy)benzene.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-azido-2-chloro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-2-chloro-1-(trifluoromethoxy)benzene depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the context of its application, such as targeting specific biomolecules in bioorthogonal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-azido-2-chloro-1-methoxybenzene
- 4-azido-2-chloro-1-fluorobenzene
- 4-azido-2-chloro-1-(trifluoromethyl)benzene
Uniqueness
4-azido-2-chloro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
1234502-33-0 |
---|---|
Molecular Formula |
C7H3ClF3N3O |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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